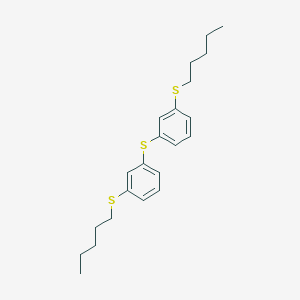

Bis(3-(pentylthio)phenyl)sulfane

説明

Structure

3D Structure

特性

分子式 |

C22H30S3 |

|---|---|

分子量 |

390.7 g/mol |

IUPAC名 |

1-pentylsulfanyl-3-(3-pentylsulfanylphenyl)sulfanylbenzene |

InChI |

InChI=1S/C22H30S3/c1-3-5-7-15-23-19-11-9-13-21(17-19)25-22-14-10-12-20(18-22)24-16-8-6-4-2/h9-14,17-18H,3-8,15-16H2,1-2H3 |

InChIキー |

NRBLXHOFGQFGHW-UHFFFAOYSA-N |

正規SMILES |

CCCCCSC1=CC(=CC=C1)SC2=CC=CC(=C2)SCCCCC |

製品の起源 |

United States |

Synthetic Methodologies for Bis 3 Pentylthio Phenyl Sulfane and Analogous Structures

Strategies for Carbon-Sulfur Bond Formation in Aryl Sulfides

The creation of a C(sp²)–S bond is fundamental to the synthesis of aryl sulfides. The choice of synthetic method often depends on the desired substitution pattern, the functional group tolerance, and the availability of starting materials. The following sections will delve into the most significant and widely employed strategies for the construction of these valuable compounds.

Nucleophilic aromatic substitution (SNAr) represents a classical and direct method for the formation of aryl sulfides. This reaction involves the displacement of a leaving group on an aromatic ring, typically a halide, by a sulfur nucleophile, such as a thiolate. For the reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.org

The general mechanism of an SNAr reaction involves the attack of the nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org The subsequent departure of the leaving group restores the aromaticity of the ring and yields the final aryl sulfide (B99878) product. organic-chemistry.org While effective for activated substrates, the scope of traditional SNAr reactions is limited by the requirement for electron-deficient arenes.

A notable variation of nucleophilic aromatic substitution is the Smiles rearrangement. This intramolecular reaction involves the migration of an aryl group from a heteroatom (like oxygen or sulfur) to an adjacent nucleophilic center within the same molecule. nih.gov While not a direct intermolecular C-S bond formation method, it represents a pathway to rearrange and form new aryl-heteroatom bonds.

The advent of transition-metal catalysis has revolutionized the synthesis of aryl sulfides, providing milder and more general routes that are tolerant of a wider range of functional groups compared to traditional methods. organic-chemistry.org Palladium and copper complexes are the most extensively used catalysts for these transformations.

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of C-S bonds. These methods typically involve the coupling of an aryl halide or triflate with a thiol or a thiol surrogate in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands have been developed to facilitate this transformation, each with its own advantages in terms of reactivity and substrate scope. nih.gov

A general and highly efficient method utilizes a palladium catalyst with a specific phosphine (B1218219) ligand, such as CyPF-t-Bu, for the coupling of aryl halides and sulfonates with thiols. This system exhibits high turnover numbers and a broad tolerance for various functional groups. nih.gov Another effective catalyst is a palladium N-heterocyclic carbene (NHC) complex, which shows high activity in the cross-coupling of both activated and deactivated aryl halides with a range of aryl and alkyl thiols. nih.gov

The use of odorless and stable sulfur sources is a significant advantage in modern synthetic chemistry. In this context, sodium thiosulfate (B1220275) (Na₂S₂O₃) has been employed as a sulfur source in a palladium-catalyzed cross-coupling with aryl and alkyl halides to produce aromatic sulfides. rsc.org This method provides a practical and environmentally friendly approach to the synthesis of these compounds. rsc.org

The following table summarizes representative examples of palladium-catalyzed C-S bond formation for the synthesis of diaryl sulfides:

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Thiophenol | Pd(OAc)₂ | dppf | K₂CO₃ | Toluene | 110 | 95 |

| 4-Bromotoluene | 4-Methoxythiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 |

| 1-Chloro-4-nitrobenzene | Benzylthiol | PdCl₂(PCy₃)₂ | - | NaOt-Bu | Toluene | 80 | 92 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is another cornerstone of aryl sulfide synthesis. These methods are particularly attractive due to the lower cost and toxicity of copper compared to palladium. organic-chemistry.org Copper-catalyzed reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures.

A variety of copper sources can be used, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper nanoparticles. The choice of ligand is also crucial for the success of these reactions, with 1,10-phenanthroline (B135089) and its derivatives being commonly employed. nih.govCurrent time information in Bangalore, IN.

Recent advancements have focused on developing milder and more efficient copper-catalyzed protocols. For instance, the use of copper-doped manganese oxide octahedral molecular sieves (Cu–OMS-2) as a heterogeneous catalyst allows for the efficient synthesis of diaryl sulfides from thiophenols and aryl halides under environmentally friendly conditions. nih.gov Another approach involves the use of triarylbismuths as arylating agents in a copper-promoted S-arylation, which proceeds under mild conditions with excellent functional group tolerance. nih.govnih.gov

The table below presents examples of copper-mediated synthesis of diaryl sulfides:

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | 4-Chlorothiophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 85 |

| 4-Bromoanisole | Thiophenol | Cu₂O | - | Cs₂CO₃ | NMP | 150 | 78 |

| 2-Iodonitrobenzene | Benzylthiol | Cu-nanoparticles | - | K₃PO₄ | DMSO | 100 | 90 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

Radical-mediated reactions offer an alternative pathway for the formation of C-S bonds, often under mild conditions and without the need for pre-functionalized starting materials. These methods typically involve the generation of a thiyl radical, which then reacts with an aromatic partner.

One approach involves the visible-light-promoted oxidative coupling of thiols and arylhydrazines using a photocatalyst like rose bengal. This metal-free method proceeds at room temperature under aerobic conditions to afford diaryl sulfides. libretexts.org Another strategy employs visible light photoredox catalysis to initiate a radical-radical cross-coupling between electron-rich arenes and disulfides, providing a direct C-H functionalization pathway to aryl sulfides. libretexts.org

Oxidative dehydrogenative coupling (ODC) is an emerging and atom-economical strategy for C-S bond formation. This approach involves the direct coupling of a C-H bond with an S-H bond, with the formal loss of a hydrogen molecule. While much of the research in this area has focused on the synthesis of thioesters and sulfoxides, the underlying principles can be extended to the synthesis of thioethers.

For example, a method for the oxidative dehydrogenative coupling of thiols with alkanes has been developed to synthesize sulfoxides, which involves the formation of a C-S bond as a key step. Further development in this area could lead to more direct and sustainable methods for the synthesis of diaryl sulfides.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Sulfur Linkages

Development of Precursor Molecules

The efficient synthesis of the target compound, Bis(3-(pentylthio)phenyl)sulfane, hinges on the strategic preparation of key precursor molecules. These intermediates must be designed for high reactivity and selectivity in the subsequent C-S bond-forming reactions.

Synthesis of Halogenated Phenyl Thioether Intermediates

A primary route to symmetrical diaryl sulfides involves the coupling of halogenated aromatic precursors with a sulfur source. For the synthesis of Bis(3-(pentylthio)phenyl)sulfane, a logical precursor is a halogenated version of the pentylthiophenyl moiety, such as 1-halo-3-(pentylthio)benzene.

The synthesis of these intermediates can be approached in several ways. One common method is the nucleophilic aromatic substitution (SNAr) reaction of a dihalogenated benzene, like 1,3-dichlorobenzene (B1664543) or 1,3-dibromobenzene, with pentanethiol. This reaction is typically performed in the presence of a base to generate the pentanethiolate anion, which acts as the nucleophile.

Alternatively, one could start with 3-bromothiophenol (B44568) and perform an S-alkylation using 1-bromopentane (B41390) to introduce the pentyl group, followed by further functionalization if needed. The choice of halogen (I, Br, Cl) is critical, as it influences the reactivity in the subsequent coupling steps, with iodides generally being the most reactive. mdpi.com

Research into the synthesis of related thioethers often employs metal-catalyzed reactions. For instance, copper-catalyzed cross-coupling of thiols with aryl halides is a well-established method for forming aryl thioethers. organic-chemistry.org These catalytic systems can be adapted for the synthesis of the required halogenated phenyl thioether intermediates, offering good functional group tolerance.

Derivatization of Thiol Building Blocks

Thiols are fundamental building blocks in the synthesis of thioethers, but their volatility and unpleasant odor often necessitate the use of thiol surrogates or in situ generation methods. nanomaterchem.comacsgcipr.org For the synthesis of Bis(3-(pentylthio)phenyl)sulfane, pentanethiol is the key building block for the side chains, while a separate sulfur source is needed for the central sulfide bridge.

Modern synthetic methods increasingly rely on odorless and stable sulfur sources to avoid the challenges associated with free thiols. organic-chemistry.org Common strategies include:

Xanthates: Potassium ethyl xanthogenate can be coupled with aryl halides, followed by hydrolysis to generate the thiol in situ. organic-chemistry.orgresearchgate.net This approach provides a convenient and odorless way to introduce the sulfur moiety.

Thiosulfates (Bunte Salts): S-Aryl thiosulfates, prepared from aryl halides and sodium thiosulfate, serve as excellent thiol precursors in coupling reactions. organic-chemistry.org

Disulfides: Diaryl disulfides can be coupled with aryl iodides under ligand-free copper catalysis to form unsymmetrical diaryl sulfides. organic-chemistry.org For a symmetrical product, a disulfide derived from the desired aryl thiol could be used.

Elemental Sulfur (S8): Elemental sulfur is an inexpensive and odorless sulfur source that can be used in the presence of reducing agents or in catalytic systems to form sulfides. nanomaterchem.com

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of the final product, Bis(3-(pentylthio)phenyl)sulfane, requires careful optimization of the reaction conditions for the crucial C-S coupling step. This typically involves coupling two equivalents of a precursor like 1-halo-3-(pentylthio)benzene with a sulfur nucleophile, such as sodium sulfide or an equivalent. tandfonline.com

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the reaction temperature are paramount in controlling the reaction rate, yield, and selectivity of diaryl sulfide synthesis.

Solvent Systems: High-boiling point, polar aprotic solvents are commonly employed due to their ability to dissolve the reactants and facilitate the nucleophilic substitution or catalytic cycle.

DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide): These are frequently used solvents that can promote the reaction but may also lead to side reactions or decomposition at very high temperatures. mdpi.comresearchgate.net

PEG (Polyethylene Glycol): PEG has emerged as a greener solvent alternative, being non-toxic, biodegradable, and allowing for the reuse of the catalytic system. organic-chemistry.org

Water: The development of water-soluble ligands and catalysts has enabled C-S cross-coupling reactions to be performed in neat water, representing a significant advancement in green chemistry. researchgate.net

Temperature Gradients: The reaction temperature directly impacts the reaction kinetics. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesirable byproducts, such as biphenyls from Ullmann-type self-coupling of the aryl halide. mdpi.com An optimal temperature must be established to maximize the yield of the desired diaryl sulfide while minimizing side reactions. For many palladium or copper-catalyzed systems, temperatures in the range of 80-130°C are typical. mdpi.comresearchgate.netmdpi.com The optimal temperature is highly dependent on the specific substrates, catalyst, and solvent used.

| Catalyst/System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd@COF-TB | DMF | 120 | 93 | mdpi.com |

| CuI/Terpyridine | DMSO | 110 | Up to 95 | organic-chemistry.org |

| MCM-41-2NeCuCl | Water | 130 | Up to 90 | researchgate.net |

| None (Aryne reaction) | CH3CN | 30 | Up to 93 | mdpi.com |

Role of Ligands and Additives in Catalytic Systems

In metal-catalyzed C-S coupling reactions, ligands and additives are not merely accessories but are often essential components that dictate the efficiency and outcome of the reaction.

Ligands: Ligands bind to the metal center (e.g., Pd, Cu, Ni), modifying its electronic properties and steric environment. This modulation enhances the catalyst's stability, solubility, and activity. nih.gov

Phosphine Ligands: A wide variety of phosphine-based ligands, such as NiXantPhos, are used in palladium-catalyzed systems to facilitate the reductive elimination step that forms the C-S bond. organic-chemistry.org

Nitrogen-Based Ligands: Bidentate nitrogen ligands like 1,10-phenanthroline or terpyridines are highly effective in copper-catalyzed reactions, stabilizing the copper(I) oxidation state and promoting the coupling. organic-chemistry.org

Diol Ligands: Simple and inexpensive diols, such as cis-1,2-cyclohexanediol, have been shown to be effective ligands for copper-catalyzed C-S coupling. organic-chemistry.org

Additives: Additives, particularly bases, play a crucial role in the catalytic cycle.

Bases: An inorganic or organic base is typically required to activate the thiol (if used) or to neutralize the acid generated during the reaction. Common bases include K2CO3, Cs2CO3, and organic amines like DIPEA (N,N-Diisopropylethylamine). mdpi.comresearchgate.netresearchgate.net In some systems, the base can also act as a ligand. For example, DIPEA has been shown to enhance the catalytic activity of a palladium nanocatalyst while simultaneously suppressing the formation of biphenyl (B1667301) byproducts. mdpi.com

The careful selection of a ligand-base combination is critical for optimizing the catalytic system for a specific substrate pair. acs.org

| Catalyst | Ligand | Additive (Base) | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(dba)2 | NiXantPhos | Not specified | Debenzylative C-S Coupling | organic-chemistry.org |

| CuI | 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine | KOH | Aryl Iodide + Disulfide Coupling | organic-chemistry.org |

| Cu2O | 1,10-phenanthroline | Not specified | Aryl Iodide + Thiol Coupling | organic-chemistry.org |

| Pd@COF-TB | DIPEA (also acts as base) | DIPEA | Aryl Iodide + Na2S2O3 Coupling | mdpi.com |

Sustainable and Green Chemistry Considerations in Synthesis

Modern organic synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. ucsb.edu The synthesis of diaryl sulfides is evolving to incorporate these principles. umn.edu

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. One-pot reactions and the use of elemental sulfur or Na2S2O3 as sulfur sources can improve atom economy compared to using pre-functionalized sulfur transfer reagents. mdpi.com

Use of Safer Solvents: There is a significant push to replace hazardous organic solvents like DMF with greener alternatives such as water or PEG. organic-chemistry.orgresearchgate.netucsb.edu Performing reactions under solvent-free conditions is another attractive option. tandfonline.com

Energy Efficiency: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org Developing catalysts that are active at lower temperatures also contributes to energy efficiency. mdpi.com

Use of Renewable Feedstocks: While not always feasible for complex aromatic structures, the use of starting materials derived from renewable sources is a long-term goal.

Catalysis: Using recyclable and reusable catalysts, such as copper nanoparticles or polymer-supported catalysts, reduces waste and cost. mdpi.comorganic-chemistry.org Transitioning from precious metal catalysts like palladium to more abundant and less toxic base metals like copper or nickel is also a key area of research. organic-chemistry.org

Odorless Reagents: The use of odorless thiol surrogates like xanthates or Bunte salts addresses the significant practical and environmental issues associated with volatile thiols. organic-chemistry.orgresearchgate.netmdpi.com

By integrating these green chemistry principles, the synthesis of Bis(3-(pentylthio)phenyl)sulfane and its analogs can be made more environmentally benign, cost-effective, and safer. acsgcipr.org

Thiol-Free Reagent Utilization (e.g., Xanthates)

The traditional synthesis of thioethers often involves the use of thiols, which are notorious for their foul odor and susceptibility to oxidation into disulfides. nih.gov To circumvent these issues, thiol-free reagents, such as xanthates, have emerged as attractive alternatives. nih.govmdpi.com Xanthates are odorless, stable, and can be prepared from readily available and low-cost alcohols and carbon disulfide. mdpi.comresearchgate.net They serve as effective thiol surrogates in the synthesis of both dialkyl and aryl thioethers. nih.gov

One notable approach involves the use of potassium alkyl xanthates (ROCS₂K) as a combined sulfurating and alkylating/arylating agent. mdpi.com This method allows for the synthesis of a variety of thioether derivatives under transition-metal-free and base-free conditions. nih.gov The reaction likely proceeds through the formation of a xanthate intermediate via nucleophilic substitution of a halide by the xanthate salt. nih.govmdpi.com This is followed by an intramolecular elimination to generate a thiol anion intermediate, which then participates in the formation of the final thioether product. mdpi.com

The synthesis of diaryl sulfides can also be achieved in a one-pot reaction where aryl thiols are generated in situ from a xanthate and an aryl halide, followed by a copper-catalyzed arylation. organic-chemistry.org This strategy has been successfully applied to the synthesis of symmetrical and unsymmetrical diaryl thioethers. organic-chemistry.org For instance, the reaction of 4-nitroiodobenzene with potassium ethyl xanthate in the presence of a copper catalyst, followed by the addition of a second aryl halide, yields the corresponding unsymmetrical diaryl sulfide.

A study by Kotha et al. (2022) demonstrated a one-pot, metal-free synthesis of sulfides and sulfoxides from benzyl (B1604629) bromides using potassium thioacetate (B1230152) (PTA), another thiol-free reagent. rsc.org This method is highlighted for its green conditions and compatibility with a range of functional groups. rsc.org

The use of xanthates has also been reported in the Leuckart reaction for the preparation of sulfides. nih.gov For example, the synthesis of a diaryl sulfide analog started from an amine, which was converted to a xanthate and then hydrolyzed under basic conditions to yield the corresponding thiol, which could then be further reacted. nih.gov

Table 1: Examples of Thioether Synthesis Using Xanthates

| Starting Materials | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)biphenyl, EtOCS₂K | DMF | 4-((Ethylsulfanyl)methyl)-1,1'-biphenyl | High | researchgate.net |

| Aryl Halide, ROCS₂K | Transition-metal-free | Alkyl Aryl Thioether | Good | nih.gov |

| Benzyl Bromides, Potassium Thioacetate | Oxone® | Benzyl Sulfides | Good | rsc.org |

Solid-Supported Catalysis (e.g., Silica-Mediated Reactions)

Solid-supported catalysis represents an environmentally conscious and efficient approach to organic synthesis, often simplifying purification processes and enabling catalyst recycling. rsc.orgrsc.org Silica (B1680970) gel, an inexpensive and neutral solid support, has been effectively employed in the synthesis of thioethers. rsc.orgrsc.org

One method involves the direct acylation and alkylation of thiols on a silica gel surface at room temperature. rsc.orgrsc.org This protocol proceeds under neutral, heterogeneous conditions without the need for bases or Lewis acids, and the silica gel can be recycled multiple times without a significant loss of activity. rsc.orgrsc.org The reaction is initiated by mixing the thiol and an acyl or alkyl chloride with pre-activated silica gel. rsc.org

Another powerful solid-supported system is silica-supported perchloric acid (HClO₄-SiO₂). researchgate.nettandfonline.com This catalyst has been shown to be highly efficient for the synthesis of thioethers from alcohols and thiols under solvent-free conditions at room temperature. researchgate.nettandfonline.com The catalyst is easily prepared, stable, and reusable. researchgate.nettandfonline.com This method avoids the use of hazardous and corrosive reagents and harsh reaction conditions often associated with traditional thioether synthesis. tandfonline.com The increased surface area and the specific interactions provided by the solid support are believed to contribute to the enhanced reactivity and selectivity of these reactions. researchgate.net

In a related approach, a silica-alumina catalyst with a low alumina (B75360) content has demonstrated excellent activity and selectivity in the synthesis of thioethers from alcohols and thiols, even under solvent-free conditions. nih.gov The activity of this catalyst is attributed to the presence of well-dispersed Lewis acid sites on its surface. nih.gov

Table 2: Silica-Mediated Thioether Synthesis

| Reactants | Catalyst/Support | Conditions | Product | Advantage | Reference |

|---|---|---|---|---|---|

| Thiol, Acyl/Alkyl Chloride | Silica Gel | Room Temperature | Thioester/Thioether | Neutral, Reusable Support | rsc.orgrsc.org |

| Alcohol, Thiol | HClO₄-SiO₂ | Room Temperature, Solvent-free | Thioether | High Yield, Reusable Catalyst | researchgate.nettandfonline.com |

Photochemical Organocatalysis in Thioether Synthesis

Photochemical organocatalysis has recently emerged as a mild and powerful tool for the synthesis of thioethers, avoiding the need for high temperatures and strong reagents. sigmaaldrich.comnih.govacs.org This approach utilizes light to activate an organocatalyst, which then facilitates the desired chemical transformation. sigmaaldrich.comacs.org

A notable example is the synthesis of aryl alkyl thioethers from inexpensive aryl chlorides and alcohols. sigmaaldrich.comnih.govacs.org In this method, a readily available indole (B1671886) thiolate organocatalyst is excited by 405 nm light. sigmaaldrich.comacs.org Upon excitation, the catalyst becomes a potent reducing agent capable of activating typically unreactive aryl chlorides through a single-electron transfer mechanism. sigmaaldrich.comacs.org The resulting aryl radical is then trapped by a sulfur source, such as tetramethylthiourea, leading to the formation of the thioether product after reaction with an alcohol. sigmaaldrich.comnih.govacs.org This protocol is advantageous as it is thiol-free and proceeds under mild conditions. sigmaaldrich.comnih.govacs.org

The development of visible-light-driven protocols for thioether synthesis is a significant advancement, offering a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.net Research in this area is expanding the scope of accessible transformations and compatible coupling partners. researchgate.net

Table 3: Photochemical Organocatalysis for Thioether Synthesis

| Substrates | Catalyst System | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Aryl Chlorides, Alcohols | Indole Thiolate Organocatalyst, Tetramethylthiourea | 405 nm Light | Thiol-free, Mild Conditions, Activates Aryl Chlorides | sigmaaldrich.comnih.govacs.org |

Reactivity Profiles and Transformative Derivatization of Bis 3 Pentylthio Phenyl Sulfane

Oxidation Chemistry of Sulfide (B99878) Linkages

The sulfur atoms in Bis(3-(pentylthio)phenyl)sulfane are susceptible to oxidation, which can convert the sulfide linkages into sulfoxides and subsequently into sulfones. This transformation significantly alters the electronic properties and steric profile of the molecule. The key challenge lies in achieving selectivity, as the molecule contains a central diaryl sulfide and two peripheral alkyl-aryl (pentylthio) sulfides.

Controlled Synthesis of Sulfoxides and Sulfones

The stepwise oxidation of sulfides to sulfoxides and then to sulfones can be achieved by carefully selecting the oxidant and controlling reaction conditions. researchgate.net Mild oxidants are typically employed to prevent overoxidation and ensure the integrity of the molecular backbone. acs.org Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations. mdpi.com By adjusting the stoichiometry of H₂O₂ and the reaction temperature, one can favor the formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org

For instance, using one equivalent of H₂O₂ at a moderate temperature often results in the mono-oxidation of one of the sulfide groups to a sulfoxide. mdpi.com To produce sulfones, stronger conditions are required, such as using an excess of the oxidizing agent or employing more potent systems like hydrogen peroxide with a catalyst. orientjchem.org Tantalum carbide and niobium carbide have been shown to be effective catalysts for selectively producing sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org

Table 1: Hypothetical Controlled Oxidation of Bis(3-(pentylthio)phenyl)sulfane

| Oxidant (Equivalents) | Catalyst | Temperature (°C) | Primary Product | Purity/Yield |

|---|---|---|---|---|

| H₂O₂ (1.1 eq) | None | 30 | Mono-sulfoxide | High |

| H₂O₂ (3.3 eq) | Tantalum Carbide | 30 | Tri-sulfoxide | Good |

| H₂O₂ (>6 eq) | Niobium Carbide | 80 | Tri-sulfone | High |

| m-CPBA (1.0 eq) | None | 0 | Mono-sulfoxide | Excellent |

| m-CPBA (>6 eq) | None | 25 | Tri-sulfone | Good |

Chemoselective Oxidation Strategies

Achieving chemoselectivity in the oxidation of Bis(3-(pentylthio)phenyl)sulfane is complex due to the presence of three sulfur atoms with different chemical environments. The two pentylthio groups (-S-C₅H₁₁) are alkyl-aryl sulfides, while the central sulfur is a diaryl sulfide. Generally, alkyl sulfides are more susceptible to oxidation than aryl sulfides due to the higher electron density on the sulfur atom. researchgate.net This suggests that the peripheral pentylthio groups would be oxidized preferentially over the central sulfide bridge.

Strategies to enhance chemoselectivity often involve the use of specific catalytic systems or controlling reaction kinetics. nih.gov For example, tert-butyl hydroperoxide has been shown to be effective in producing pure polysulfoxides without overoxidation, even over extended reaction times. nih.gov Conversely, hydrogen peroxide can lead to fully oxidized polysulfones. nih.gov Temperature can also be a critical factor in controlling selectivity. organic-chemistry.org By keeping the reaction temperature low and using a mild oxidant, it is possible to selectively oxidize the more reactive pentylthio groups while leaving the central diaryl sulfide untouched.

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings in Bis(3-(pentylthio)phenyl)sulfane are activated towards electrophilic aromatic substitution (EAS). Both the pentylthio group and the arylthio bridge are ortho-, para-directing substituents. This means that incoming electrophiles will preferentially add to the positions ortho and para to these sulfur-containing groups.

The primary positions for substitution on each ring are C2, C4, and C6 (numbering from the central sulfide bridge). The C4 position (para to the central sulfide) and the C2/C6 positions (ortho to the central sulfide) are all activated. The pentylthio group at C3 further activates the C2, C4, and C6 positions. The combined directing effects of these two groups will determine the ultimate regioselectivity of the substitution. Computational studies on similar systems can help predict the most likely sites of reaction. For many electron-rich arenes, EAS reactions can proceed efficiently, sometimes without the need for a catalyst. rsc.org

Table 2: Predicted Regioselectivity for Electrophilic Bromination

| Reagent | Conditions | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Br₂ | FeBr₃, CCl₄ | 4-Bromo-bis(3-(pentylthio)phenyl)sulfane | 2-Bromo and Di-bromo derivatives |

| N-Bromosuccinimide (NBS) | CH₃CN | 4-Bromo-bis(3-(pentylthio)phenyl)sulfane | 2-Bromo derivative |

Functional Group Interconversions on the Pentylthio Chains

The pentylthio chains offer additional sites for derivatization, although modifications here can be more challenging than on the aromatic rings or sulfur centers. imperial.ac.ukfiveable.me

Terminal Alkyl Chain Modifications

Modifying the terminal methyl group of the pentyl chains is a significant synthetic challenge due to the general inertness of C-H bonds in alkanes. However, recent advances in catalysis have opened pathways for such transformations. nih.gov One approach involves a two-step process: radical bromination to introduce a bromine atom along the alkyl chain, followed by a regioconvergent cross-coupling reaction. This palladium-catalyzed reaction can selectively form a C-C bond at the terminal position, regardless of the initial position of the bromine atom. nih.gov This allows for the introduction of aryl or alkenyl groups at the end of the pentyl chain. While not a direct C-H activation, this strategy provides a route to terminal functionalization.

Stereochemical Control in Derivatization

Stereochemical control can be introduced into the molecule primarily through the asymmetric oxidation of the sulfide linkages to form chiral sulfoxides. Chiral sulfoxides are valuable building blocks in organic synthesis. The formation of enantiomerically enriched sulfoxides can be achieved using chiral oxidizing agents or biocatalytic methods. researchgate.net For example, enzymatic systems have been explored for their ability to perform stereoselective oxidations on organosulfur compounds. researchgate.net

Another point for introducing stereochemistry is on the pentyl chain itself. While creating a chiral center on a pre-existing alkyl chain is difficult, it is conceivable through advanced C-H activation techniques. A more practical, albeit non-derivatization approach, would be to synthesize the parent molecule using an enantiomerically pure pentylthiol. However, focusing on derivatization, the asymmetric oxidation of the sulfur atoms remains the most viable route for introducing chirality and stereochemical complexity into Bis(3-(pentylthio)phenyl)sulfane.

Cleavage Reactions of Carbon-Sulfur Bonds

The carbon-sulfur (C–S) bonds in Bis(3-(pentylthio)phenyl)sulfane, both the aryl-sulfur and alkyl-sulfur bonds, can be cleaved under various conditions, offering routes to functionalize the molecule or to break it down into smaller constituents. The primary modes of C–S bond cleavage include reductive, oxidative, and transition-metal-catalyzed methods.

Reductive Cleavage:

Reductive cleavage of C–S bonds in thioethers and diaryl sulfides can be achieved using strong reducing agents, most notably alkali metals. researchgate.net Dissolving metal reductions, for instance with sodium in liquid ammonia (B1221849) or with lithium in tetrahydrofuran, can lead to the scission of the C–S bond to generate thiolates. researchgate.netacs.org For Bis(3-(pentylthio)phenyl)sulfane, this could potentially lead to the formation of 3-(pentylthio)thiophenol and other reduced fragments. The selectivity of cleavage (aryl-S vs. pentyl-S) would depend on the specific reaction conditions. Electron transfer from the alkali metal to the aromatic ring is a key step in this process. acs.org

Table 1: Potential Products of Reductive C-S Bond Cleavage

| Reagent System | Potential Major Products |

|---|---|

| Na / NH₃ (l) | 3-(Pentylthio)thiophenol, Pentanethiol, Aniline |

Transition-Metal-Catalyzed Cleavage:

A significant body of research exists on the transition-metal-catalyzed activation and cleavage of C–S bonds. capes.gov.brnih.govrsc.orgrsc.orgnih.gov These reactions are valuable for their potential in cross-coupling reactions, where the sulfur-containing group can act as a leaving group. Palladium, nickel, and copper catalysts are commonly employed for this purpose. nih.govorganic-chemistry.org For instance, in the presence of a suitable palladium or nickel catalyst, Bis(3-(pentylthio)phenyl)sulfane could potentially undergo coupling reactions with organometallic reagents (e.g., Grignard reagents, organoboron compounds) to form new carbon-carbon bonds, displacing one or more of the sulfur-containing moieties. capes.gov.brrsc.org The efficiency and selectivity of such reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Oxidative Cleavage:

Oxidative methods can also lead to C–S bond cleavage, often proceeding through an initial oxidation of the sulfur atom to a sulfoxide or sulfone. These higher oxidation states render the sulfur a better leaving group. While direct oxidative cleavage of thioethers is less common than reductive or metal-catalyzed methods, certain strong oxidizing agents can effect this transformation. More commonly, the oxidation to a sulfone is a preliminary step to facilitate subsequent elimination or substitution reactions that result in C-S bond scission.

Photochemical Cleavage:

Photochemical methods offer another avenue for C-S bond cleavage. dntb.gov.ua Irradiation of aryl sulfides with UV light can lead to homolytic cleavage of the C–S bond, generating aryl and thiyl radicals. dntb.gov.ua In the case of Bis(3-(pentylthio)phenyl)sulfane, this could provide a pathway to generate various radical species that could then be trapped or undergo further reactions.

Heterocyclization Pathways Involving Sulfur

The sulfur atoms in Bis(3-(pentylthio)phenyl)sulfane can participate in cyclization reactions to form a variety of sulfur-containing heterocyclic compounds. These transformations are often driven by the formation of more stable aromatic or pseudo-aromatic ring systems.

Intramolecular Cyclization:

While the flexible pentyl chains make direct intramolecular cyclization onto the adjacent phenyl rings sterically challenging without prior modification, derivatization of the pentyl groups could introduce functionalities that facilitate ring closure. More plausible are intramolecular cyclizations involving the two phenyl rings. For example, under strongly acidic or oxidative conditions, diaryl sulfides can undergo cyclization to form thianthrene (B1682798) derivatives. rsc.orgmit.eduacs.org In the case of Bis(3-(pentylthio)phenyl)sulfane, an intramolecular electrophilic substitution could potentially lead to the formation of a substituted thianthrene core, although the presence of the deactivating thioether groups might hinder this process.

Intermolecular Cyclization and Ring-Forming Reactions:

Bis(3-(pentylthio)phenyl)sulfane can serve as a building block in intermolecular reactions to construct larger heterocyclic systems. For example, the thiolate anions, potentially generated via reductive cleavage of the C-S bonds, are excellent nucleophiles for the synthesis of various sulfur heterocycles. masterorganicchemistry.com Reaction of these in-situ generated thiolates with appropriate di-electrophiles could lead to the formation of macrocycles or other complex heterocyclic structures.

Furthermore, reactions that involve the transformation of the existing thioether moieties can lead to heterocycle formation. For instance, α-functionalization of the thioethers followed by cyclization is a common strategy in organic synthesis. nih.gov

Table 2: Potential Heterocyclization Reactions and Products

| Reaction Type | Reagents/Conditions | Potential Heterocyclic Product |

|---|---|---|

| Intramolecular Electrophilic Cyclization | Strong Acid / Oxidant | Substituted Thianthrene |

| Intermolecular Cyclization (from derived thiolates) | Di-haloalkanes | Sulfur-containing macrocycle |

It is important to note that the specific pathways and the feasibility of these reactions for Bis(3-(pentylthio)phenyl)sulfane would require experimental verification. The electronic effects of the pentylthio substituents and the central sulfide bridge will play a crucial role in directing the reactivity of the molecule.

No Publicly Available Research Found on the Coordination Chemistry of Bis(3-(pentylthio)phenyl)sulfane

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the coordination chemistry, synthesis of metal complexes, or structure-property relationships of the chemical compound Bis(3-(pentylthio)phenyl)sulfane .

Extensive queries for the compound and its potential complexes with transition metals such as palladium and platinum, and main group elements like lead and mercury, did not yield any specific scientific studies. Consequently, information regarding its potential as a multidentate ligand, its chelation modes, and the steric and electronic effects it might exert upon coordination to a metal center remains uncharacterized in the accessible scientific domain.

While general principles of coordination chemistry involving S,S-donor ligands, and the synthesis and characterization of complexes with structurally related thioether and sulfane-containing molecules are well-documented, this body of knowledge cannot be directly extrapolated to predict the specific behavior of Bis(3-(pentylthio)phenyl)sulfane without dedicated experimental investigation.

Therefore, the creation of a detailed and scientifically accurate article as per the requested outline is not feasible at this time due to the absence of foundational research on this particular compound.

Coordination Chemistry and Ligand Design Principles

Structure-Property Relationships in Coordination Compounds

Influence on Metal Center Geometry and Electronic States

Awaiting specific research data on Bis(3-(pentylthio)phenyl)sulfane.

Spectroscopic Signatures of Coordinated Ligands

Awaiting specific research data on Bis(3-(pentylthio)phenyl)sulfane.

Catalytic Applications of Bis(3-(pentylthio)phenyl)sulfane Metal Complexes

Catalytic Activity in Organic Transformations

Awaiting specific research data on Bis(3-(pentylthio)phenyl)sulfane metal complexes.

Role as Supporting Ligands in Homogeneous Catalysis

Awaiting specific research data on Bis(3-(pentylthio)phenyl)sulfane metal complexes.

Theoretical and Computational Investigations of Bis 3 Pentylthio Phenyl Sulfane

Electronic Structure and Molecular Orbital Analysis

A thorough understanding of the electronic characteristics of Bis(3-(pentylthio)phenyl)sulfane would require in-depth computational analysis.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. An FMO analysis of Bis(3-(pentylthio)phenyl)sulfane would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide insights into its kinetic stability and electronic transitions. Without dedicated computational studies, a precise FMO analysis and subsequent reactivity prediction for this specific compound cannot be provided.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentylthio chains and the rotational freedom around the sulfur-phenyl bonds suggest that Bis(3-(pentylthio)phenyl)sulfane can adopt multiple conformations. A detailed conformational analysis would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding its physical properties and how it might interact with other molecules. At present, such a conformational analysis for this compound has not been reported in scientific journals.

Spectroscopic Property Prediction (e.g., Simulated NMR, UV-Vis Spectra)

Computational methods are frequently used to predict spectroscopic properties, which can aid in the experimental characterization of new compounds. Simulating the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of Bis(3-(pentylthio)phenyl)sulfane would provide theoretical data to compare with experimental findings. Simulated NMR spectra would predict the chemical shifts of the hydrogen and carbon atoms, while a simulated UV-Vis spectrum would indicate the wavelengths of maximum absorption. This valuable predictive data is contingent on computational studies that have not yet been published for this molecule.

Mechanistic Studies of Synthetic and Transformative Reactions

Elucidating the mechanisms of how a compound is formed or how it transforms is a significant area of computational chemistry.

Transition State Characterization and Reaction Pathway Elucidation

For the synthesis of Bis(3-(pentylthio)phenyl)sulfane or its subsequent reactions, computational studies could identify the transition state structures and map out the entire reaction pathway. This would provide a step-by-step understanding of the reaction mechanism, including the energies of intermediates and transition states. Such mechanistic insights are crucial for optimizing reaction conditions and developing new synthetic routes. As with the other areas of computational investigation, specific studies on the reaction mechanisms involving Bis(3-(pentylthio)phenyl)sulfane are not available in the current body of scientific literature.

Energetics and Kinetics of Key Steps

Theoretical calculations are crucial for elucidating the energetics and kinetics of chemical reactions involving Bis(3-(pentylthio)phenyl)sulfane. Key steps that could be investigated include bond dissociation energies, rotational barriers, and the energy profiles of potential reactions such as oxidation or complexation.

Bond Dissociation Energies (BDEs): The C-S and S-S bonds are central to the structure and reactivity of Bis(3-(pentylthio)phenyl)sulfane. wikipedia.org Density Functional Theory (DFT) calculations can be employed to determine the bond dissociation energies. These values provide a measure of the bond strength and can predict the most likely points of fragmentation under thermal or photochemical conditions. For comparison, the C-S bond dissociation energy in thiomethane is approximately 89 kcal/mol (370 kJ/mol). wikipedia.org

Reaction Mechanisms: Computational modeling can map out the potential energy surfaces for various reactions. For instance, the oxidation of the sulfide (B99878) linkages to form sulfoxides and sulfones is a common reaction for such compounds. youtube.com Theoretical calculations can determine the activation energies for these oxidation steps, providing insights into the reaction kinetics and the feasibility of different reaction pathways.

A hypothetical table of calculated energetic data is presented below. These values are illustrative and would need to be confirmed by specific quantum chemical calculations for Bis(3-(pentylthio)phenyl)sulfane.

| Parameter | Hypothetical Calculated Value (kcal/mol) | Computational Method |

| C-S (Aryl-S) Bond Dissociation Energy | 85 - 95 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| C-S (Alkyl-S) Bond Dissociation Energy | 70 - 80 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Rotational Barrier (Phenyl-S) | 5 - 10 | DFT (e.g., M06-2X/6-31G(d)) |

| Activation Energy for Sulfide Oxidation | 15 - 25 | Transition State Theory with DFT |

Intermolecular Interactions and Self-Assembly Prediction

The way in which molecules of Bis(3-(pentylthio)phenyl)sulfane interact with each other governs its macroscopic properties, such as its crystal structure and potential to form ordered assemblies. Computational methods are instrumental in predicting and analyzing these non-covalent interactions.

Types of Intermolecular Interactions: Several types of non-covalent interactions are expected to play a role in the self-assembly of Bis(3-(pentylthio)phenyl)sulfane. These include:

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, which are a common feature in the solid-state structures of aromatic compounds.

CH-π Interactions: The hydrogen atoms of the pentyl chains can interact with the electron-rich π systems of the phenyl rings. nih.gov

Sulfur-Sulfur and Sulfur-π Interactions: Weak, non-covalent interactions involving the sulfur atoms can also influence the molecular packing. rsc.org

Predicting Self-Assembly: Molecular dynamics (MD) simulations can be used to predict how multiple molecules of Bis(3-(pentylthio)phenyl)sulfane will arrange themselves over time. By simulating a system of many molecules, researchers can observe the spontaneous formation of ordered structures, such as layers or columns. These simulations provide a dynamic picture of the self-assembly process.

Furthermore, analysis of the molecular electrostatic potential (MEP) surface can identify regions of positive and negative electrostatic potential on the molecule. This information helps to predict how molecules will orient themselves to maximize favorable electrostatic interactions.

The following table summarizes the key intermolecular interactions and the computational methods used to study them.

| Interaction Type | Description | Relevant Computational Method |

| Van der Waals | Non-specific attractive forces due to fluctuating dipoles. | Molecular Mechanics, MD, DFT with dispersion corrections |

| π-π Stacking | Attraction between aromatic rings. | DFT, Symmetry-Adapted Perturbation Theory (SAPT) |

| CH-π | Interaction between a C-H bond and a π system. | High-level ab initio methods, DFT |

| Sulfur-based | Weak interactions involving sulfur atoms. | Quantum Theory of Atoms in Molecules (QTAIM), NCI plot |

Through these theoretical and computational approaches, a detailed understanding of the chemical and physical properties of Bis(3-(pentylthio)phenyl)sulfane can be achieved, guiding its potential applications in various scientific and technological fields.

Advanced Materials Science Applications Derived from Bis 3 Pentylthio Phenyl Sulfane Analogues

Polymer Chemistry and Polymerizable Monomers

The molecular architecture of Bis(3-(pentylthio)phenyl)sulfane, featuring multiple reactive sites, makes its analogues promising candidates for the synthesis of novel polymers. The presence of aromatic rings and flexible thioether linkages can impart desirable thermal and mechanical properties to the resulting materials.

Role as Cross-Linking Agents or Monomeric Units

Analogues of Bis(3-(pentylthio)phenyl)sulfane with appropriate functional groups can serve as multifunctional monomers or cross-linking agents in polymerization reactions. The sulfide (B99878) and thioether sulfur atoms can influence the reactivity of the aromatic rings, potentially facilitating polymerization. For instance, oxidative polymerization of thiophene-based monomers is a common method to produce conductive polymers, and similar strategies could be explored for thioether-substituted phenyl compounds. acs.org

In scenarios where the analogue is designed with terminal polymerizable groups, such as vinyl or allyl functionalities, it can act as a cross-linker to create robust, three-dimensional polymer networks. researchgate.net The resulting cross-linked materials often exhibit enhanced thermal stability and mechanical strength. researchgate.net The general concept of using multi-functional monomers to achieve cross-linking is a fundamental principle in polymer science, leading to thermosetting resins with high performance characteristics. researchgate.netnih.gov The choice of cross-linker structure is critical as it significantly impacts the properties of the final polymer. nih.govresearchgate.net

Table 1: Potential Polymerization Strategies for Bis(3-(pentylthio)phenyl)sulfane Analogues

| Polymerization Method | Description | Potential Properties of Resulting Polymer |

| Oxidative Polymerization | Direct polymerization of the aromatic rings, potentially catalyzed by an oxidizing agent like iron(III) chloride. nih.gov | Electrically conductive, thermally stable. |

| Thiol-Ene "Click" Chemistry | If the analogue is modified to have thiol groups, it can react with multifunctional enes to form cross-linked networks. researchgate.net | High reaction efficiency, uniform network structure. |

| Inverse Vulcanization | Co-polymerization with elemental sulfur to create sulfur-rich polymers. nih.govresearchgate.net | High refractive index materials, infrared transparency. |

| Polycondensation | Reaction with other monomers to form high-performance thermoplastics like poly(p-phenylene sulfide) (PPS). epa.govyoutube.com | Excellent chemical resistance and thermal stability. youtube.comyoutube.com |

Sulfur-Containing Photoinitiators for Polymerization Processes

Sulfur-containing compounds can act as photoinitiators, which are molecules that generate reactive species (such as free radicals) upon exposure to light, initiating a polymerization chain reaction. The thioether linkages in analogues of Bis(3-(pentylthio)phenyl)sulfane could potentially participate in photochemical reactions. For instance, some sulfur-containing compounds can undergo C-S bond cleavage upon UV irradiation, generating radicals that can initiate the polymerization of vinyl monomers.

Recent research has focused on developing novel photoinitiators to enhance polymerization efficiency under various light sources, including LED. mdpi.com While direct evidence for Bis(3-(pentylthio)phenyl)sulfane analogues as photoinitiators is not available, the principles of organosulfur photochemistry suggest this as a plausible area of investigation. The synthesis of thioethers can be achieved through photochemical organocatalytic methods, highlighting the reactivity of sulfur compounds under light. nih.govacs.orgrecercat.cat

Functional Materials for Environmental Technologies

The high affinity of sulfur for heavy metals makes sulfur-containing polymers highly effective as sorbent materials for environmental remediation. This property is a key driver for the development of functional materials derived from organosulfur compounds.

Sorbent Materials for Heavy Metal Adsorption

Polymers incorporating thioether or thiol functionalities exhibit a strong affinity for heavy metal ions such as mercury, lead, cadmium, and arsenic. rsc.org The sulfur atoms act as soft Lewis bases, readily binding to soft Lewis acidic metal ions. rsc.org Polymers derived from analogues of Bis(3-(pentylthio)phenyl)sulfane would possess a high density of sulfur atoms, making them excellent candidates for the development of sorbents for water purification. Thiol-functionalized adsorbents have demonstrated high selectivity for heavy metal ion removal. osti.gov

The effectiveness of these materials is often evaluated by their adsorption capacity, which is the amount of metal ions that can be removed per unit mass of the sorbent. The porous structure of the polymer network is also crucial, as it allows for a high surface area and efficient contact between the sulfur sites and the metal ions in solution. acs.org

Table 2: Reported Adsorption Capacities of Various Sulfur-Containing Polymers for Heavy Metal Ions

| Polymer Type | Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |

| Sulfur-containing coordination polymer | Silver (Ag+) | 667 | nih.gov |

| Sulfur-containing coordination polymer | Lead (Pb2+) | 667 | nih.gov |

| Thiol-functionalized silica (B1680970) gel | Mercury (Hg2+) | >150 | osti.gov |

| Thiol-functionalized silica gel | Copper (Cu2+) | ~50 | osti.gov |

| Amine-decorated polysulfide | Mercury (Hg2+) | ~480 |

Note: The data in this table is from studies on various sulfur-containing polymers and is intended to be representative of the potential performance of materials analogous to those derived from Bis(3-(pentylthio)phenyl)sulfane.

Membranes and Separation Technologies

High-performance polymers are essential for the fabrication of membranes used in various separation processes, including gas separation and water treatment. youtube.com Polymers such as poly(phenylene sulfide) (PPS) are known for their exceptional chemical resistance and thermal stability, making them suitable for use in harsh industrial environments. youtube.comrsc.org

A polymer synthesized from Bis(3-(pentylthio)phenyl)sulfane analogues could potentially form robust membranes with good performance characteristics. The incorporation of sulfur-containing organic fillers into polymer membrane matrices has been shown to enhance gas separation performance, particularly for CO2 separation. rsc.org Furthermore, the ability to cross-link the polymer can reduce swelling and improve the selectivity of the membrane in separating aromatic and aliphatic compounds. nih.gov The development of plasmonic membranes incorporating sulfur is also an emerging area of research for water purification. mdpi.com

Components in Organic Electronic Devices (e.g., Organic Photovoltaics, Conductive Polymers)

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgresearchgate.net The electronic properties of these materials are derived from the delocalized π-electron systems of the polymer backbone.

While Bis(3-(pentylthio)phenyl)sulfane is not a thiophene, its aromatic and sulfur-rich structure suggests that its polymeric analogues could exhibit interesting electronic properties. The thioether linkages can influence the electronic structure and morphology of the polymer, which are critical factors for device performance. Thiophene derivatives are versatile building blocks for creating conductive polymers, and the principles of molecular design used in that field could be applied to analogues of Bis(3-(pentylthio)phenyl)sulfane. tcichemicals.commdpi.commdpi.com The synthesis of block copolymers containing conductive segments is another strategy to create smart materials that respond to external stimuli. mdpi.com

In organic solar cells, the morphology of the active layer, which is typically a blend of a donor and an acceptor material, is crucial for achieving high efficiency. The use of novel sulfur-containing polymers as either the donor or as an additive could lead to improved device performance and stability. researchgate.net

Design of Supramolecular Assemblies and Frameworks

The rational design of supramolecular assemblies and frameworks using analogues of Bis(3-(pentylthio)phenyl)sulfane hinges on the strategic interplay of non-covalent interactions. These interactions, while individually weak, collectively dictate the three-dimensional architecture and, consequently, the material's properties. The molecular structure of Bis(3-(pentylthio)phenyl)sulfane—featuring a central, flexible sulfane bridge, two aromatic phenyl rings, and two pentylthio substituents—provides multiple sites for such interactions, making its analogues versatile building blocks in crystal engineering.

The primary driving forces for the self-assembly of these diaryl sulfane analogues are a combination of hydrogen bonds, π-π stacking, and van der Waals forces. The sulfur atoms, with their lone pairs of electrons and polarizability, are particularly significant, often participating in weak C-H···S hydrogen bonds. These interactions, though less strong than conventional hydrogen bonds, can be numerous and directional, guiding the molecules into well-defined one-, two-, or three-dimensional networks. For instance, in related organosulfur compounds, C-H···S interactions have been shown to be crucial in the formation of two-dimensional supramolecular architectures. nih.gov

The presence of aromatic rings is another key feature for designing supramolecular structures. These rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., face-to-face or offset) influences the packing efficiency and electronic properties of the resulting material. The flexible central sulfane bridge in Bis(3-(pentylthio)phenyl)sulfane analogues allows the phenyl rings to adopt various dihedral angles, accommodating different crystal packing motifs. This conformational flexibility is a critical design element, enabling the formation of diverse supramolecular structures.

The design process for creating specific frameworks involves a careful balance of these competing non-covalent forces. By modifying the functional groups on the phenyl rings or altering the length and nature of the alkyl chains, it is possible to program the self-assembly process. For example, introducing hydrogen bond donors or acceptors would favor the formation of robust hydrogen-bonded networks, potentially leading to porous frameworks. Conversely, enhancing the size of the aromatic system could promote π-π stacking as the dominant interaction.

The table below summarizes the key non-covalent interactions and their structural roles in the design of supramolecular assemblies based on diaryl sulfane analogues.

| Interaction Type | Interacting Groups | Typical Distance (Å) | Role in Supramolecular Assembly |

| C-H···S Hydrogen Bond | Aromatic/Alkyl C-H and Sulfane/Thioether S | 2.8 - 3.5 | Directional control, formation of 1D chains or 2D sheets. nih.gov |

| π-π Stacking | Phenyl Rings | 3.3 - 3.8 | Formation of columnar structures, electronic communication between units. |

| Van der Waals Forces | Pentyl Chains | > 3.5 | Space-filling, formation of layered or interdigitated structures. |

| Sulfur···Sulfur Interactions | Sulfane/Thioether S atoms | 3.3 - 4.0 | Can influence packing and redox properties. |

Detailed research findings on analogous structures, such as bis(phenylthio)methane, reveal that the central thioether linkage provides significant conformational freedom, allowing the phenyl rings to orient in a way that maximizes stabilizing interactions within the crystal lattice. This flexibility is a powerful tool for crystal engineers. By understanding and controlling these subtle intermolecular forces, it is possible to design and synthesize novel materials with tailored architectures and functions, such as porous materials for gas storage, crystalline sensors, or components for molecular electronics, all derived from the versatile family of diaryl sulfane compounds.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural elucidation of organic molecules. For Bis(3-(pentylthio)phenyl)sulfane, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the two pentylthio groups. The aromatic region would likely display a complex splitting pattern due to the meta-substitution on the phenyl rings. The integration of these signals would confirm the number of protons in each environment. The aliphatic region would show signals for the five methylene (B1212753) groups and the terminal methyl group of the pentyl chains, with characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct signals for the substituted and unsubstituted aromatic carbons and the five carbons of the pentyl chains.

Expected ¹H and ¹³C NMR Data (Hypothetical): Without experimental data, a precise data table cannot be constructed. However, one could predict the expected chemical shift regions for the different types of protons and carbons based on known values for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For Bis(3-(pentylthio)phenyl)sulfane, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₂₂H₃₀S₃, by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the pentyl chains and fragments corresponding to the thiophenyl units, providing further confirmation of the compound's structure.

Expected Mass Spectrometry Data:

| Ion Type | Expected m/z |

|---|---|

| [M]⁺ | 406.1458 (calculated for C₂₂H₃₀S₃) |

| [M-C₅H₁₁]⁺ | 335.0883 |

This table is illustrative and based on calculated values. Actual fragmentation would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Bis(3-(pentylthio)phenyl)sulfane, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the pentyl groups. The C-S stretching vibrations would also be present, although they are typically weaker and can be found in the fingerprint region of the spectrum.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Aromatic C=C stretch | 1600-1450 |

This table provides general ranges for the expected functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption properties. The presence of the phenylthio moieties in Bis(3-(pentylthio)phenyl)sulfane would likely result in absorption bands in the UV region of the electromagnetic spectrum. The exact position and intensity of these bands would be influenced by the substitution pattern and the nature of the sulfur linkages.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds exhibit fluorescence. A study of the fluorescence properties of Bis(3-(pentylthio)phenyl)sulfane would reveal its potential for applications in areas such as molecular probes or organic light-emitting diodes (OLEDs). However, no specific UV-Vis absorption or fluorescence data for this compound are currently available in the literature.

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are fundamental for the purification and assessment of the purity of chemical compounds.

Thin-Layer Chromatography (TLC): TLC would be a quick and effective method to monitor the progress of the synthesis of Bis(3-(pentylthio)phenyl)sulfane and to get a preliminary indication of its purity. The retention factor (Rf) would depend on the solvent system used.

Column Chromatography: For the purification of Bis(3-(pentylthio)phenyl)sulfane on a larger scale, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system would be employed.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for the quantitative determination of the purity of Bis(3-(pentylthio)phenyl)sulfane. A reversed-phase C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water would likely provide good separation and a sharp peak for the compound.

While these chromatographic methods are standard practice in synthetic chemistry, no specific protocols or results for Bis(3-(pentylthio)phenyl)sulfane have been published.

Future Directions and Emerging Research Avenues for Bis 3 Pentylthio Phenyl Sulfane

Exploration of Asymmetric Synthesis and Chiral Induction

The symmetrical nature of Bis(3-(pentylthio)phenyl)sulfane provides a unique platform for the exploration of asymmetric synthesis. The introduction of chirality into its structure could lead to the development of novel ligands for asymmetric catalysis, a field of critical importance in the synthesis of pharmaceuticals and fine chemicals.

Future research could focus on the selective oxidation of one of the sulfur atoms to a sulfoxide (B87167), creating a chiral center. The challenge will lie in controlling the enantioselectivity of this oxidation. Subsequent modification of the second thioether group could lead to a diverse library of chiral ligands.

Table 1: Potential Chiral Derivatives of Bis(3-(pentylthio)phenyl)sulfane and Their Prospective Applications

| Derivative Name | Method of Chiral Induction | Potential Application |

| (R)- or (S)-3-(Pentylsulfinyl)-3'-(pentylthio)phenyl sulfane | Asymmetric oxidation of one thioether | Chiral ligand for transition metal-catalyzed reactions |

| Chiral Metal Complex of Bis(3-(pentylthio)phenyl)sulfane | Coordination to a chiral metal center | Precursor for asymmetric catalysis |

| Diastereomeric derivatives | Reaction with a chiral auxiliary | Separation of enantiomers and use as chiral building blocks |

The successful asymmetric synthesis of Bis(3-(pentylthio)phenyl)sulfane derivatives would open the door to investigating their ability to induce chirality in chemical reactions. For instance, these chiral ligands could be employed in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions, with the aim of achieving high enantiomeric excesses in the products.

Development of Advanced Catalytic Systems utilizing Bis(3-(pentylthio)phenyl)sulfane Ligands

The presence of multiple sulfur donor atoms in Bis(3-(pentylthio)phenyl)sulfane makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The soft nature of sulfur allows for strong coordination to a variety of transition metals, including palladium, platinum, gold, and rhodium.

Research in this area would involve the synthesis and characterization of metal complexes of Bis(3-(pentylthio)phenyl)sulfane. The electronic and steric properties of the ligand could be fine-tuned by modifying the pentyl groups or the phenyl backbone, allowing for the optimization of the catalytic activity of the resulting metal complexes.

Table 2: Potential Catalytic Applications of Bis(3-(pentylthio)phenyl)sulfane-Metal Complexes

| Metal Center | Potential Catalytic Reaction | Advantages of the Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stability, tunability, potential for high turnover numbers |

| Platinum (Pt) | Hydrosilylation of alkenes and alkynes | High activity and selectivity |

| Gold (Au) | Catalysis of various organic transformations | Unique reactivity profiles due to soft-soft interactions |

| Rhodium (Rh) | Hydroformylation of olefins | Control over regioselectivity and chemoselectivity |

The development of these advanced catalytic systems could have a significant impact on the synthesis of complex organic molecules, offering more efficient and selective routes to valuable chemical products.

Integration into Hybrid Organic-Inorganic Material Architectures

The functional groups present in Bis(3-(pentylthio)phenyl)sulfane make it a versatile building block for the construction of hybrid organic-inorganic materials. The thioether linkages can be used to anchor the molecule to metal surfaces or nanoparticles, while the aromatic rings can participate in π-π stacking interactions.

One promising research avenue is the use of Bis(3-(pentylthio)phenyl)sulfane to functionalize silica (B1680970) or other metal oxide surfaces. For example, a related compound, Bis[3-(triethoxysilyl)propyl]tetrasulfide, is used to chemically modify silica surfaces and as a cross-linking agent in rubber manufacturing. chemicalbook.comlanyachem.com This suggests that a silylated derivative of Bis(3-(pentylthio)phenyl)sulfane could be synthesized and used to create novel hybrid materials with tailored properties, such as improved mechanical strength, thermal stability, or optical properties.

These hybrid materials could find applications in a wide range of fields, including:

Coatings: Providing corrosion resistance or anti-fouling properties.

Sensors: Detecting specific analytes through changes in the material's properties.

Electronics: As components in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Design of Smart Materials with Stimuli-Responsive Properties

The ability of the sulfur atoms in Bis(3-(pentylthio)phenyl)sulfane to undergo reversible oxidation and reduction presents an exciting opportunity for the design of "smart" materials. These are materials that can change their properties in response to external stimuli, such as light, heat, or chemical agents.

For example, the oxidation of the thioether groups to sulfoxides or sulfones would significantly alter the electronic and steric properties of the molecule. This change could be used to trigger a macroscopic response in a material incorporating Bis(3-(pentylthio)phenyl)sulfane.

Table 3: Potential Stimuli-Responsive Systems Based on Bis(3-(pentylthio)phenyl)sulfane

| Stimulus | Molecular Change | Macroscopic Response | Potential Application |

| Oxidizing/Reducing Agent | Reversible oxidation of sulfur atoms | Change in color, fluorescence, or conductivity | Redox-switchable materials, chemical sensors |

| Light | Photo-oxidation of thioethers | Change in optical properties | Photochromic materials, optical data storage |

| Metal Ion Binding | Coordination to sulfur atoms | Change in conformation and properties | Ion-selective sensors, controlled release systems |

The development of such stimuli-responsive materials could lead to innovations in areas like drug delivery, adaptive coatings, and molecular switches.

Computational Design and De Novo Synthesis of Related Functional Molecules

Computational chemistry and molecular modeling will be invaluable tools in guiding the future research of Bis(3-(pentylthio)phenyl)sulfane and its derivatives. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.net This information can help to rationalize experimental observations and to design new molecules with desired properties.

Furthermore, computational screening techniques can be employed to explore the vast chemical space of related functional molecules. By systematically varying the substituents on the phenyl rings and the nature of the bridging group, it is possible to identify new candidate molecules with enhanced performance in specific applications.

This de novo design approach, coupled with advances in automated synthesis, could accelerate the discovery and development of the next generation of functional materials and catalysts based on the Bis(3-(pentylthio)phenyl)sulfane scaffold. The synthesis of related structures, such as bis-imidazolyl phenyl butadiyne derivatives, has already been explored for other applications, demonstrating the feasibility of building complex molecules around a central phenyl-containing core. mdpi.com

Q & A

Q. How can the synthesis of Bis(3-(pentylthio)phenyl)sulfane be optimized to achieve >90% yield while minimizing disulfide byproducts?

Methodological Answer:

- Key Variables : Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of thiol precursors.

- Byproduct Mitigation : Use of radical scavengers (e.g., TEMPO) to suppress disulfide formation during thiol coupling .

- Validation : Monitor reaction progress via <sup>1</sup>H NMR to track thiol (-SH) peak disappearance and GC-MS for intermediate identification.

Q. What analytical techniques are most reliable for characterizing Bis(3-(pentylthio)phenyl)sulfane’s structural integrity?

Methodological Answer:

- Core Techniques :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Q. How can the compound’s stability under ambient and oxidative conditions be evaluated for long-term storage?

Methodological Answer:

- Stability Protocol :

- Storage Recommendation : Argon atmosphere at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in C(sp<sup>3</sup>)-H thiolation reactions?

Methodological Answer:

Q. How do steric and electronic effects of the pentylthio substituents influence catalytic activity in transition-metal complexes?

Methodological Answer:

- Steric Impact : Compare ligand bite angles (X-ray crystallography) with analogous diphosphine ligands (e.g., BINAP derivatives) .

- Electronic Impact : Electrochemical studies (cyclic voltammetry) to measure redox potentials of Pd/Fe complexes with Bis(3-(pentylthio)phenyl)sulfane .

- Data Interpretation : Lower redox potentials correlate with enhanced electron-donating capacity of sulfur ligands .

Q. Can computational methods (DFT/MD) predict the compound’s binding affinity for biomolecular targets like hydrogen sulfide-producing enzymes?

Methodological Answer:

- Modeling Workflow :

- Docking Simulations : Use AutoDock Vina to assess interactions with cystathionine β-synthase (CBS) active sites .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER force field).

- Validation : Compare computational binding energies with experimental IC50 values from enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar sulfides: How to reconcile experimental variability?

Resolution Framework :

- Source Analysis : Cross-reference purity data (e.g., >95% by HPLC ) and crystallization solvents (polar vs. nonpolar).

- Case Study : Bis(diphenylphosphino)methane derivatives show mp variations (±5°C) due to polymorphic forms .

Q. Conflicting results in sulfur-centered radical reactivity: Are conditions or impurities responsible?

Resolution Framework :

- Reproducibility Checklist :

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Sulfur-Containing Analogues

| Compound | Solvent | Catalyst | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|---|

| Benzyl(phenyl)sulfane | DMF | CuI | 85 | Disulfides (8%) | |

| Bis(3-(pentylthio)phenyl)sulfane | THF | None | 72 | Oligomers (15%) |

Q. Table 2: Key Spectral Data for Bis(3-(pentylthio)phenyl)sulfane

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| <sup>1</sup>H NMR | δ 2.85 (t, J=7.2 Hz, -SCH2) | Pentylthio group confirmation |

| Raman Spectroscopy | 510 cm<sup>-1</sup> (S-S stretch) | Disulfide contamination check |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報